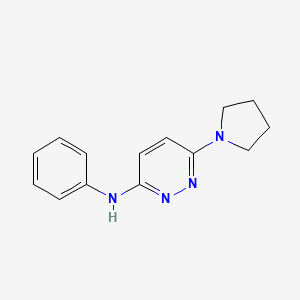
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine, also known as PP-2, is a selective inhibitor of Src family kinases. It is a small molecule that has been widely used in scientific research applications to investigate the role of Src family kinases in various cellular processes.
作用机制
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This results in a reduction in the activity of various cellular processes that are regulated by Src family kinases, including cell growth, proliferation, and migration.
Biochemical and Physiological Effects:
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the modulation of neuronal signaling. It has also been shown to have some anti-angiogenic effects, which may be relevant in the context of cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is its selectivity for Src family kinases, which allows researchers to specifically investigate the role of these kinases in various cellular processes. Additionally, N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. However, one limitation of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is that it can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine. One area of interest is the development of more selective inhibitors of Src family kinases, which would allow for even more precise investigation of their role in various cellular processes. Additionally, there is ongoing research on the use of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine and other Src family kinase inhibitors in cancer therapy, particularly in combination with other treatments such as chemotherapy and radiation therapy. Finally, there is interest in investigating the role of Src family kinases in other physiological processes beyond cancer and neuronal signaling, such as immune function and cardiovascular health.
合成方法
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine can be synthesized using a multi-step process that involves the reaction of 2-chloropyridazine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and reaction with phenyl isocyanate. The final product is then purified using column chromatography.
科学研究应用
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neuronal signaling. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. Additionally, N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been used to investigate the role of Src family kinases in neuronal signaling, particularly in the context of synaptic plasticity and learning and memory.
属性
IUPAC Name |
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-6-12(7-3-1)15-13-8-9-14(17-16-13)18-10-4-5-11-18/h1-3,6-9H,4-5,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHVKQVNCDDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

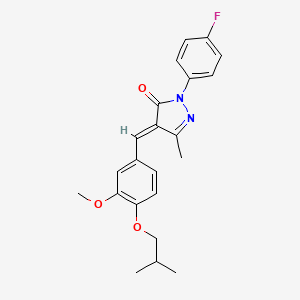
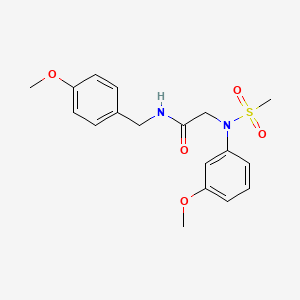
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
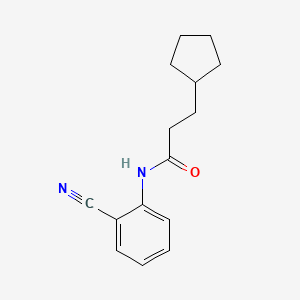
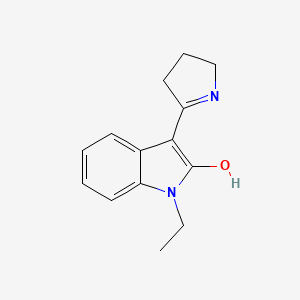
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
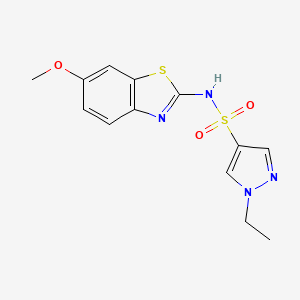
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
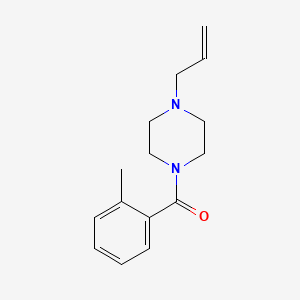
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)